

An In-depth Technical Guide to the Thermodynamic Properties of Cyclooctanamine

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Compound of Interest

Compound Name: Cyclooctanamine

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Abstract

Cyclooctanamine, a cyclic aliphatic amine, serves as a valuable building block in medicinal chemistry and materials science. A thorough understanding of its thermodynamic properties is crucial for reaction engineering, process optimization, safety assessments, and predicting its behavior in biological systems. This technical guide provides a comprehensive overview of the available thermodynamic data for **cyclooctanamine**. Due to a scarcity of direct experimental measurements for this specific compound, this guide presents high-quality calculated data, supplemented with experimental data for analogous compounds such as cyclooctane and other cyclic amines to provide context and facilitate comparisons. Furthermore, detailed experimental protocols for determining key thermodynamic parameters are outlined, offering a methodological framework for future research.

Introduction

Cyclooctanamine (C₈H₁₇N), also known as cyclooctylamine, is an eight-membered cyclic compound containing a primary amine group. Its unique conformational flexibility and basicity make it an interesting scaffold for the development of novel chemical entities. In the pharmaceutical industry, cyclic amines are integral components of many active pharmaceutical ingredients (APIs), influencing properties such as solubility, membrane permeability, and receptor binding. A comprehensive thermodynamic profile is essential for the efficient

development and scale-up of processes involving **cyclooctanamine**, as well as for computational modeling in drug design.

This guide summarizes the key thermodynamic properties of **cyclooctanamine**, outlines the standard experimental techniques used to measure these properties, and provides a visualization of a common synthetic pathway.

Thermodynamic Properties of Cyclooctanamine

Quantitative thermodynamic data for **cyclooctanamine** is primarily available from computational estimations. These calculated values provide a strong foundation for understanding its energetic landscape.

Tabulated Thermodynamic Data

The following tables summarize the available calculated thermodynamic data for **cyclooctanamine**. For comparative purposes, experimental data for the related compound, cyclooctane, is also provided where available.

Table 1: Calculated Thermodynamic Properties of **Cyclooctanamine**[\[1\]](#)

Property	Symbol	Value	Unit	Source
Standard Gibbs Free Energy of Formation	$\Delta_f G^\circ$	83.18	kJ/mol	Joback Calculated Property
Enthalpy of Formation (gas)	$\Delta_f H^\circ_{\text{gas}}$	-132.66	kJ/mol	Joback Calculated Property
Enthalpy of Fusion	$\Delta_{\text{fus}} H^\circ$	9.31	kJ/mol	Joback Calculated Property
Enthalpy of Vaporization	$\Delta_{\text{vap}} H^\circ$	44.82	kJ/mol	Joback Calculated Property
Normal Boiling Point	T _{boil}	463.20	K	NIST
Normal Melting Point	T _{fus}	263.52	K	Joback Calculated Property
Critical Temperature	T _c	715.19	K	Joback Calculated Property
Critical Pressure	P _c	3568.53	kPa	Joback Calculated Property
Critical Volume	V _c	0.429	m ³ /kmol	Joback Calculated Property

Table 2: Experimental Thermodynamic Properties of Cyclooctane

Property	Symbol	Value	Unit	Source
Enthalpy of Formation (liquid)	$\Delta_f H^\circ_{\text{liquid}}$	-169.4 ± 1.6	kJ/mol	Spitzer and Huffman, 1947
Enthalpy of Vaporization	$\Delta_{\text{vap}} H^\circ$	43.35 ± 0.21	kJ/mol	NIST
Enthalpy of Fusion	$\Delta_{\text{fus}} H$	2.4096	kJ/mol	Finke, Scott, et al., 1956
Standard Entropy of Gas	S°_{gas}	366.8 ± 1.3	J/mol·K	Finke H.L., 1956
Normal Boiling Point	T_{boil}	$422. \pm 6.$	K	NIST
Normal Melting Point	T_{fus}	287.98	K	Finke, Scott, et al., 1956

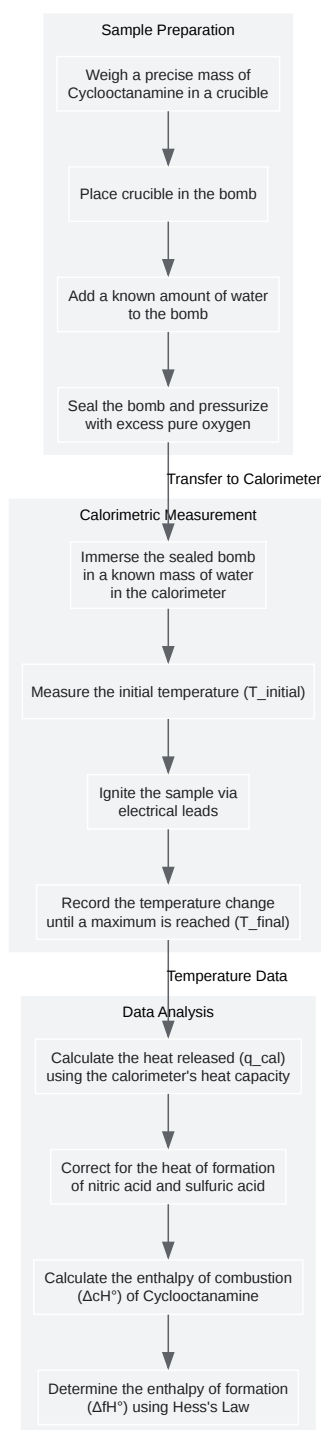
Experimental Protocols for Thermodynamic Characterization

While specific experimental data for **cyclooctanamine** is limited, the following protocols describe standard methodologies that would be employed for its thermodynamic characterization.

Determination of Enthalpy of Combustion and Formation

The standard enthalpy of formation ($\Delta_f H^\circ$) is a fundamental thermodynamic property. For organic compounds like **cyclooctanamine**, it is typically determined indirectly from the enthalpy of combustion ($\Delta_c H^\circ$), which is measured experimentally using bomb calorimetry.

Experimental Workflow: Bomb Calorimetry



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Figure 1: Experimental workflow for determining the enthalpy of formation of **Cyclooctanamine** using bomb calorimetry.

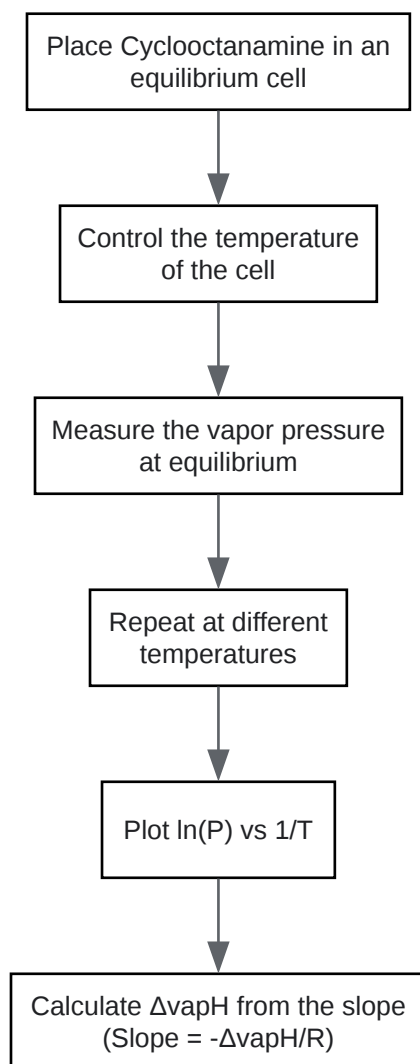
Methodology:

- **Sample Preparation:** A precisely weighed sample of **cyclooctanamine** (typically 0.5-1.5 g) is placed in a crucible inside a high-pressure stainless steel vessel known as a "bomb." A small amount of water is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.
- **Calorimetry:** The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision. The sample is then ignited by passing an electric current through a fuse wire. The combustion of the organic compound releases heat, which is absorbed by the bomb and the surrounding water, causing a rise in temperature. The temperature is monitored until it reaches a maximum and begins to cool.
- **Calculation:** The heat capacity of the calorimeter is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat released by the combustion of **cyclooctanamine** is calculated from the observed temperature change and the heat capacity of the calorimeter. Corrections are applied for the heat of ignition and the formation of nitric acid from the nitrogen in the amine. From the corrected heat of combustion, the standard enthalpy of combustion ($\Delta_c H^\circ$) is determined. The standard enthalpy of formation ($\Delta_f H^\circ$) can then be calculated using Hess's law and the known standard enthalpies of formation of the combustion products (CO_2 , H_2O , and N_2).

Determination of Enthalpy of Vaporization

The enthalpy of vaporization ($\Delta_{\text{vap}} H$) can be determined by measuring the vapor pressure of **cyclooctanamine** as a function of temperature. The Clausius-Clapeyron equation relates these quantities.

Experimental Workflow: Vapor Pressure Measurement



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Figure 2: Workflow for determining the enthalpy of vaporization from vapor pressure measurements.

Methodology:

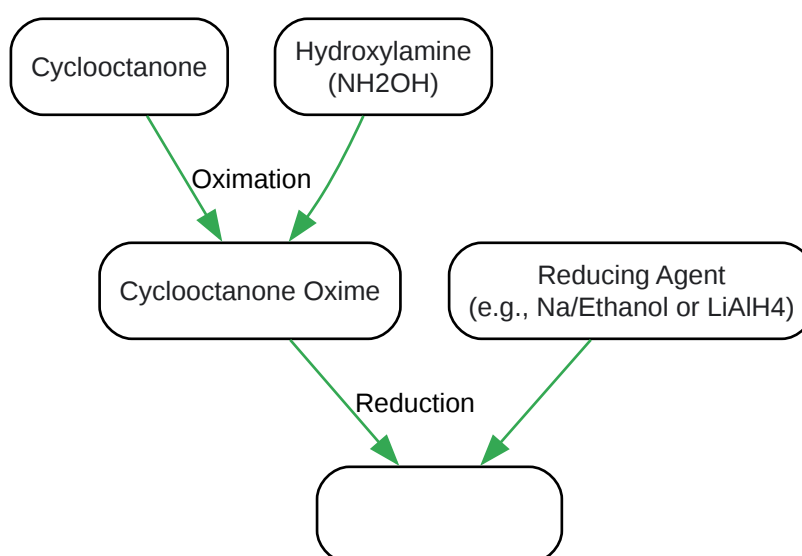
- **Apparatus:** A static or dynamic apparatus can be used. In a static method, the sample is placed in a thermostated vessel connected to a pressure measuring device. The system is evacuated to remove air, and the sample is allowed to reach vapor-liquid equilibrium at a set temperature.
- **Measurement:** The vapor pressure is measured at various temperatures. It is crucial to ensure that the system has reached equilibrium at each temperature point.

- **Data Analysis:** According to the Clausius-Clapeyron equation, a plot of the natural logarithm of the vapor pressure ($\ln P$) versus the reciprocal of the absolute temperature ($1/T$) should yield a straight line. The slope of this line is equal to $-\Delta_{\text{vap}}H/R$, where R is the ideal gas constant. From the slope, the enthalpy of vaporization can be calculated.

Synthesis of Cyclooctanamine

A common laboratory-scale synthesis of **cyclooctanamine** involves the reduction of cyclooctanone oxime. This two-step process starts from the readily available cyclooctanone.

Reaction Pathway: Synthesis of **Cyclooctanamine**



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Figure 3: A typical synthetic route to **Cyclooctanamine** from Cyclooctanone.

Methodology:

- **Oximation of Cyclooctanone:** Cyclooctanone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate or pyridine) to form cyclooctanone oxime. The reaction is typically carried out in a protic solvent like ethanol. The oxime can be isolated by crystallization.
- **Reduction of Cyclooctanone Oxime:** The cyclooctanone oxime is then reduced to **cyclooctanamine**. Various reducing agents can be employed for this transformation. A

classic method is the reduction with sodium metal in a boiling alcohol such as ethanol (a dissolving metal reduction). Alternatively, more powerful reducing agents like lithium aluminum hydride (LiAlH_4) in an ether solvent can be used. After the reduction, an aqueous workup is performed to neutralize any remaining reagent and isolate the product. The final product, **cyclooctanamine**, is typically purified by distillation.

Conclusion

This technical guide has synthesized the currently available, albeit predominantly calculated, thermodynamic data for **cyclooctanamine**. By presenting this information alongside experimental data for structurally related compounds and detailing the standard methodologies for experimental determination, this document provides a valuable resource for researchers in chemistry and drug development. The provided synthetic pathway and experimental workflows offer a practical foundation for further investigation and application of **cyclooctanamine**. Future experimental work to validate and expand upon the calculated thermodynamic properties is highly encouraged to refine our understanding of this important chemical entity.

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References

- 1. pure.rug.nl [pure.rug.nl]
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